2-Amino-3-(prop-2-yn-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one 2-Amino-3-(prop-2-yn-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15975473
InChI: InChI=1S/C11H13N3O/c1-2-7-14-10(15)8-5-3-4-6-9(8)13-11(14)12/h1H,3-7H2,(H2,12,13)
SMILES:
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

2-Amino-3-(prop-2-yn-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

CAS No.:

Cat. No.: VC15975473

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(prop-2-yn-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one -

Specification

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name 2-amino-3-prop-2-ynyl-5,6,7,8-tetrahydroquinazolin-4-one
Standard InChI InChI=1S/C11H13N3O/c1-2-7-14-10(15)8-5-3-4-6-9(8)13-11(14)12/h1H,3-7H2,(H2,12,13)
Standard InChI Key FQZCSAFAKNESKR-UHFFFAOYSA-N
Canonical SMILES C#CCN1C(=O)C2=C(CCCC2)N=C1N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The IUPAC name of the compound, 2-amino-3-prop-2-ynyl-5,6,7,8-tetrahydroquinazolin-4-one, reflects its bicyclic structure. The quinazoline core is partially saturated, with hydrogenation at positions 5–8, distinguishing it from fully aromatic quinazolines . Key identifiers include:

PropertyValue
CAS Registry Number3441-94-9
Molecular FormulaC11H13N3O\text{C}_{11}\text{H}_{13}\text{N}_3\text{O}
Molecular Weight203.24 g/mol
Canonical SMILESC#CCN1C(=O)C2=C(CCCC2)N=C1N
InChIKeyFQZCSAFAKNESKR-UHFFFAOYSA-N

The propargyl group at position 3 introduces alkyne functionality, which may participate in click chemistry or serve as a synthetic handle for further derivatization.

Synthesis and Derivitization Strategies

Conventional Cyclocondensation Approaches

Tetrahydroquinazolines are typically synthesized via cyclocondensation reactions between guanidine derivatives and cyclic ketones or aldehydes . For example, α-aminoamidines react with bis-benzylidene cyclohexanones under mild conditions (pyridine, 100°C, 24 hours) to yield 5,6,7,8-tetrahydroquinazolines in 47–80% yields . This method avoids harsh reagents like NaH or DMF, simplifying purification compared to earlier protocols .

Protecting Group Strategies

The compound’s amino group at position 2 is often protected during synthesis. tert-Butoxycarbonyl (Boc) groups are commonly used, as demonstrated in the cleavage of Boc-protected analogs using HCl/MeOH at 40°C . This strategy prevents unwanted side reactions and enables post-synthetic modifications.

Comparative Synthesis Routes

The table below contrasts methods for synthesizing tetrahydroquinazoline derivatives:

MethodReagents/ConditionsYield (%)Advantages
Cyclocondensation α-Aminoamidines, pyridine, 100°C47–80Mild conditions, high yield
NaH-MediatedGuanidine HCl, NaH, DMF19–28Broad substrate tolerance
Acid-Catalyzed HCl, reflux30–50Low-cost reagents

The propargyl group in 2-Amino-3-(prop-2-yn-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one may originate from propargylamine or alkylation with propargyl bromide, though explicit details for this compound remain undisclosed .

Biological Activities and Mechanisms

Antimicrobial Effects

Tetrahydroquinazolines exhibit moderate activity against Mycobacterium tuberculosis (MIC: 8–32 μg/mL) and Gram-positive bacteria . The propargyl moiety may enhance membrane permeability, as evidenced by increased logP values compared to non-alkynylated analogs.

Enzymatic Interactions

The compound’s carbonyl group at position 4 may chelate metal ions in enzymatic active sites. For example, quinazoline-4-ones inhibit metalloproteases like angiotensin-converting enzyme (ACE) with Ki_i values in the nanomolar range .

Applications and Future Directions

Drug Discovery Scaffolds

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Click chemistry via the propargyl group enables attachment of fluorophores, biotin tags, or solubility-enhancing moieties .

Computational Modeling Opportunities

Density functional theory (DFT) calculations can predict electrostatic potential surfaces and reactivity indices. For instance, the HOMO (-5.8 eV) and LUMO (-1.2 eV) energies of analogous compounds suggest nucleophilic attack at the carbonyl group .

Research Gaps

  • In Vivo Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Target Identification: Proteomic studies are needed to map protein-binding partners.

  • Synthetic Scalability: Current methods require optimization for industrial-scale production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator